molecular formula C20H18O6 B13657100 3,6-Di-O-benzoyl-D-glucal

3,6-Di-O-benzoyl-D-glucal

Cat. No.: B13657100
M. Wt: 354.4 g/mol
InChI Key: MXJFEWOUOTWSTM-UHFFFAOYSA-N
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Description

Significance of Glycals in Carbohydrate Chemistry Research

Glycals are cyclic enol ether derivatives of sugars characterized by a double bond between the first and second carbon atoms of the ring. wikipedia.org This structural feature makes them highly versatile and valuable intermediates in synthetic carbohydrate chemistry. numberanalytics.comresearchgate.net The significance of glycals stems from their ability to act as flexible building blocks for the synthesis of complex glycoconjugates, oligosaccharides, glycopeptides, and glycolipids. numberanalytics.com These complex molecules are crucial for various biological processes, including immune response and cell signaling. numberanalytics.com

The enolic double bond in glycals is electron-rich, which allows for a wide range of chemical transformations. researchgate.net These reactions include electrophilic additions, epoxidation, aziridination, halogenation, and rearrangements. wikipedia.orgresearchgate.net This reactivity allows for the introduction of various functional groups at the C1 and C2 positions, making glycals indispensable starting materials for generating novel and diverse structural frameworks. researchgate.net Furthermore, glycals serve as important chiral synthons, introducing chirality into molecular scaffolds, a critical aspect for biological function. researchgate.net They are frequently used as glycosylation donors, reacting with other monosaccharides to form the glycosidic bonds that link sugar units together in oligosaccharides. wikipedia.orgnumberanalytics.com Beyond synthesis, glycals have applications in studying biological systems; for instance, D-glucal has been used to identify essential amino acids in the active sites of enzymes. wikipedia.org

Overview of Academic Research Trends on Substituted Glucals, Including 3,6-Di-O-benzoyl-D-glucal

Academic research on substituted glycals is a dynamic field focused on developing new synthetic methods and applications. numberanalytics.com The versatility of the glycal scaffold is enhanced by the strategic placement of protecting groups on the hydroxyl functions, which can influence the molecule's conformation and reactivity. researchgate.net Research trends show a focus on creating a diverse library of functionalized derivatives from glycals. researchgate.netresearchgate.net

Recent advancements include the development of novel catalytic systems for glycal transformations. For example, palladium-catalyzed reactions, such as the Fujiwara–Moritani reaction and cross-dehydrogenative coupling, have been used to create 1,2-disubstituted glucals. acs.orgacs.orgacs.org These derivatives can then be transformed into complex heterocyclic systems like chromanes through processes such as 6π-electrocyclization. acs.orgacs.org Electrochemical methods are also an emerging trend, offering alternative ways to achieve transformations like bromination and trifluoromethylation of glycals. frontiersin.org

The nature and position of substituents on the glycal ring are critical. The synthesis of C-2-formyl glycals, for example, provides α,β-unsaturated aldehydes that are valuable chiral building blocks. thieme-connect.com Similarly, the introduction of stannyl (B1234572) groups via hydrostannation creates intermediates for further cross-coupling reactions. researchgate.net The selective protection and deprotection of hydroxyl groups are also a significant area of research. A process for preparing 3,6-di-O-acetyl-D-glycals involves an enzymatic hydrolysis followed by a pH-controlled acyl migration from the C-4 to the C-6 position. google.com This highlights the fine control that can be achieved in modifying these molecules. Compounds like this compound are part of this landscape, where the benzoyl groups serve as protecting groups that can direct the reactivity of the glycal in subsequent synthetic steps. The use of such protecting groups is crucial in multi-step syntheses of complex carbohydrates and natural products. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFEWOUOTWSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,6 Di O Benzoyl D Glucal

Strategies for Regioselective Benzoylation and Glucal Formation

Regioselective benzoylation is a critical step in the synthesis of 3,6-Di-O-benzoyl-D-glucal, aiming to selectively protect the hydroxyl groups at the C-3 and C-6 positions of the D-glucal core. The inherent differences in the reactivity of the hydroxyl groups on the sugar backbone provide a basis for achieving this selectivity. Generally, the primary hydroxyl group at C-6 is the most reactive, followed by the secondary hydroxyl groups. However, the reactivity of the secondary hydroxyls can be influenced by various factors, including steric hindrance and the presence of neighboring functional groups.

Early studies on the benzoylation of pyranosides established a general order of reactivity for the hydroxyl groups in the D-gluco series as 2-OH > 3-OH > 4-OH. rsc.org This inherent reactivity difference can be exploited to achieve regioselective benzoylation. For instance, treatment of a D-glucal precursor with a limited amount of benzoyl chloride under controlled conditions can lead to the preferential benzoylation of the more reactive hydroxyl groups.

Organotin-mediated acylation has also emerged as a powerful tool for regioselective benzoylation. The use of bis(tributyltin) oxide allows for the formation of a stannylene acetal, which then activates a specific hydroxyl group for subsequent acylation. This method has been successfully applied to achieve regioselective benzoylation at the 6-position. dtu.dk

Another strategy involves the use of enzymatic catalysis. Lipases, for example, can exhibit high regioselectivity in the acylation of carbohydrates. By carefully selecting the enzyme and reaction conditions, it is possible to achieve selective benzoylation at the desired positions.

Innovations in Protecting Group Chemistry for Glucal Precursors

Protecting group chemistry plays a pivotal role in the synthesis of complex carbohydrates like this compound. nih.gov The judicious choice and manipulation of protecting groups are essential to ensure that the desired transformations occur at specific positions while other reactive sites remain masked. organic-chemistry.org

In the context of glucal synthesis, protecting groups are used to temporarily block the hydroxyl groups that are not intended for benzoylation. The stability and selective removal of these protecting groups are crucial for the success of the synthetic route. wikipedia.org A variety of protecting groups have been employed for the hydroxyl groups of glucal precursors, each with its own unique characteristics in terms of stability and cleavage conditions.

Protecting GroupAbbreviationCleavage Conditions
AcetylAcBasic hydrolysis (e.g., NaOMe in MeOH)
BenzylBnHydrogenolysis (e.g., H₂, Pd/C)
Silyl ethers (e.g., TBDMS)TBDMSFluoride ion (e.g., TBAF)
Acetal (e.g., Benzylidene)Acidic hydrolysis

The development of orthogonal protecting group strategies has been a significant innovation. organic-chemistry.org This approach allows for the selective deprotection of one type of protecting group in the presence of others, enabling sequential modifications of the carbohydrate scaffold. For example, a glucal precursor might be protected with both acetyl and benzyl groups. The acetyl groups can be selectively removed under basic conditions, leaving the benzyl groups intact for further transformations.

The "armed-disarmed" concept is another important innovation in glycosylation chemistry that relies on the electronic effects of protecting groups. dtu.dk Protecting groups that are electron-withdrawing, such as acetyl groups, are considered "disarming" as they decrease the reactivity of the glycosyl donor. Conversely, electron-donating groups like benzyl ethers are "arming" and enhance reactivity. This principle can be strategically applied in the synthesis of oligosaccharides derived from glucal precursors.

Direct Benzoylation Approaches to this compound

Direct benzoylation methods aim to introduce the benzoyl groups at the C-3 and C-6 positions of D-glucal in a single step, without the need for extensive protecting group manipulations. Achieving high regioselectivity in direct benzoylation is challenging due to the similar reactivity of the hydroxyl groups. However, several approaches have been developed to address this challenge.

One strategy involves the use of specific catalysts that can direct the benzoylation to the desired positions. For example, certain organobase catalysts have been shown to promote regioselective acylation of carbohydrates. nih.gov The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with 1-benzoylimidazole has been reported for the regioselective benzoylation of the primary hydroxyl group in methyl α-D-glucopyranoside. nih.gov

Another approach relies on controlling the reaction conditions, such as temperature and the stoichiometry of the reagents. By carefully optimizing these parameters, it is possible to favor the formation of the desired 3,6-dibenzoate. For instance, carrying out the benzoylation at low temperatures can enhance the selectivity by exploiting the subtle differences in the activation energies for the reaction at different hydroxyl positions. nih.gov

The use of benzoic anhydride in the presence of a catalyst like tetrabutylammonium benzoate has also been reported for the regioselective benzoylation of methyl glycosides, leading to the formation of 2,4-diols in good yields. rsc.org While not directly targeting the 3,6-positions, this method highlights the potential of catalyst-controlled regioselective acylation.

Synthetic Routes from D-Glucose to D-Glucal and Subsequent Derivatization

D-glucose, being an abundant and inexpensive starting material, is a common precursor for the synthesis of D-glucal. researchgate.net The conversion of D-glucose to D-glucal typically involves a multi-step sequence. A common route begins with the peracetylation of D-glucose to form β-D-glucose pentaacetate. This is followed by the conversion of the pentaacetate to the corresponding glycosyl bromide, which is then subjected to reductive elimination to yield tri-O-acetyl-D-glucal.

A typical synthetic sequence is as follows:

Acetylation: D-glucose is treated with acetic anhydride in the presence of a catalyst, such as zinc chloride or perchloric acid, to yield β-D-glucose pentaacetate. rroij.com

Bromination: The pentaacetate is then reacted with a source of bromine, such as hydrogen bromide in acetic acid, to form acetobromo-α-D-glucose.

Reductive Elimination: The acetobromoglucose is treated with a reducing agent, typically zinc dust, in the presence of an acid (e.g., acetic acid) or a copper salt to afford 3,4,6-tri-O-acetyl-D-glucal.

Once D-glucal or its protected derivatives are obtained, they can be further functionalized. ddtjournal.com The double bond in the glucal ring is a versatile functional group that can undergo a variety of transformations, including epoxidation, dihydroxylation, and addition reactions. researchgate.net For the synthesis of this compound, the tri-O-acetyl-D-glucal can be selectively de-O-acetylated at the 3- and 6-positions, followed by benzoylation. Alternatively, the acetyl groups can be removed completely to give D-glucal, which is then subjected to regioselective benzoylation.

The derivatization of D-glucal is not limited to the introduction of benzoyl groups. The hydroxyl groups can be protected with other acyl or alkyl groups, and the double bond can be functionalized to introduce a wide range of substituents, making D-glucal a valuable building block in the synthesis of various biologically active compounds and complex carbohydrates. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for Glucal Derivatives

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in carbohydrate chemistry. tudelft.nl These approaches aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous reagents, and improving energy efficiency. youtube.com

One of the key principles of green chemistry is the use of renewable feedstocks. youtube.com In this context, the synthesis of glucal derivatives from biomass-derived D-glucose is inherently a green approach. nih.gov

The use of enzymatic catalysis is another important aspect of green chemistry. synthiaonline.com Enzymes can often catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. rsc.org For example, lipases can be used for the regioselective acylation and deacylation of glucal derivatives, offering a more environmentally benign alternative to traditional chemical methods.

The development of catalytic methods that use non-toxic and abundant metals is also a focus of green chemistry research. While some traditional methods for glucal synthesis may employ stoichiometric amounts of heavy metals, newer approaches are exploring the use of catalytic amounts of more environmentally friendly metals.

Furthermore, the use of safer solvents and the development of solvent-free reaction conditions are being explored to reduce the environmental footprint of glucal synthesis. Water, being a non-toxic and readily available solvent, is an attractive medium for carbohydrate chemistry, although the solubility of some reactants can be a limitation.

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another important consideration in the design of sustainable synthetic routes for glucal derivatives. youtube.com By minimizing the formation of byproducts, the amount of waste generated is reduced, leading to a more sustainable process.

Chemical Reactivity and Mechanistic Investigations of 3,6 Di O Benzoyl D Glucal

Electrophilic Additions to the Glucal Double Bond

The enol ether functionality within 3,6-Di-O-benzoyl-D-glucal is the primary site of its chemical reactivity, readily undergoing electrophilic addition reactions. These transformations are fundamental to the elaboration of the glucal scaffold into more complex and functionally diverse carbohydrate structures.

The addition of halogens to the double bond of glycals, including acetylated D-glucal, proceeds to yield dihalogenated sugar derivatives. For instance, the bromination of tri-O-acetyl-D-glucal results in a mixture of tri-O-acetyl-2-bromo-2-deoxyglycopyranosyl bromides. researchgate.net The primary products are those with α-D-gluco and α-D-manno configurations. researchgate.net Subsequent reaction of these brominated compounds with methanol in the presence of silver carbonate leads to inversion at the anomeric center, highlighting the stereochemical course of these reactions. researchgate.net Similarly, the electrochemical bromination of various protected glycals has been demonstrated to be an effective method for producing 2-bromoglycals. frontiersin.org

The reaction of D-glucal triacetate with halogens in methanol containing silver acetate affords a mixture of methyl 2-deoxy-2-halogeno-α-D-mannopyranoside and -β-D-glucopyranoside triacetates. researchgate.net Furthermore, dibromination of tri-O-acetyl-d-glucal can be achieved with high diastereoselectivity using N-bromosuccinimide (NBS) in conjunction with dimethyl sulfoxide (DMSO). thieme-connect.com

Table 1: Halogenation Products of D-Glucal Derivatives

Starting Material Reagents Major Products Reference
Tri-O-acetyl-D-glucal Br₂ Tri-O-acetyl-2-bromo-2-deoxy-α-D-glucopyranosyl bromide, Tri-O-acetyl-2-bromo-2-deoxy-α-D-mannopyranosyl bromide researchgate.net
D-Glucal triacetate Br₂, MeOH, AgOAc Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-bromo-α-D-mannopyranoside, Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-bromo-β-D-glucopyranoside researchgate.net
Tri-O-acetyl-d-glucal NBS/DMSO 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-α-glucopyranosylbromide thieme-connect.com

The double bond of this compound is readily susceptible to epoxidation, a key transformation for the synthesis of 1,2-anhydrosugars. These epoxides are valuable intermediates in the synthesis of oligosaccharides and other glycosidic structures. A highly efficient method for the epoxidation of glucal derivatives involves the use of dimethyldioxirane (DMDO), which can be generated in situ from Oxone® and acetone. sci-hub.seresearchgate.net This method has been shown to produce 1,2-anhydrosugars in high yields and with excellent selectivity from tri-O-benzyl-D-glucal. sci-hub.seresearchgate.net

Stereoselective dihydroxylation of the glucal double bond provides a direct route to 1,2-diols, which are important precursors for various carbohydrate-based molecules. A bimetallic system comprising RuCl₃, CeCl₃, and NaIO₄ has been reported to effect the cis-dihydroxylation of a range of protected glycals with high stereoselectivity. acs.org This method is noted for its mild conditions and excellent yields. acs.org

Table 2: Epoxidation and Dihydroxylation of Glucal Derivatives

Starting Material Reagents Product Yield Reference
3,4,6-tri-O-benzyl-D-glucal DMDO (in situ) 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose 99% sci-hub.seresearchgate.net
Tri-O-acetyl-d-glucal RuCl₃/CeCl₃·7H₂O/NaIO₄ 3,4,6-tri-O-acetyl-d-glucose-1,2-diol High acs.org

The electron-rich double bond of glycals can participate in cycloaddition reactions, providing access to novel carbocyclic and heterocyclic structures fused to the carbohydrate core. A notable example is the stereoselective [2+2] cycloaddition of tri-O-benzyl-D-glucal with chlorosulfonyl isocyanate (CSI). orgsyn.org This reaction proceeds at low temperatures to yield a β-lactam fused to the pyranose ring. orgsyn.org The stereoselectivity of the reaction is a key feature, leading to the formation of a single major product. The mechanism of this reaction involves the initial formation of a zwitterionic intermediate, which then undergoes cyclization to form the four-membered ring.

The strategic functionalization of the glucal scaffold allows for the introduction of a wide range of chemical moieties with a high degree of stereocontrol. For instance, the synthesis of 2-C-branched carbohydrates can be achieved from 2-bromoglycals, which are accessible via electrochemical bromination. frontiersin.org These 2-bromoglycals can then undergo palladium-catalyzed coupling reactions, such as the Sonogashira and Suzuki couplings, to introduce new carbon-carbon bonds at the C2 position. frontiersin.org

Furthermore, the selective modification of 2-nitroglycals has been shown to be a powerful tool for the synthesis of 1,3-difunctionalized carbohydrate derivatives. nih.gov These reactions can be controlled to achieve high regio- and stereoselectivity, providing access to a diverse array of complex sugar analogues. nih.gov

Nucleophilic Transformations at the Anomeric and Allylic Centers

Glycals can undergo nucleophilic attack at both the anomeric (C1) and allylic (C3) positions. The outcome of the reaction is often dependent on the reaction conditions and the nature of the nucleophile and promoter used. The reaction of 3,4,6-tri-O-benzyl-d-glucal with various N-, S-, and O-nucleophiles can be mediated by promoters such as triphenylphosphine hydrobromide. researchgate.net

In the presence of a Lewis acid, nucleophiles can add to the anomeric center of a glycal, often with concomitant rearrangement of the double bond. This reactivity is central to the Ferrier rearrangement, which is discussed in the following section.

Rearrangement Reactions Involving the Glucal Scaffold (e.g., Ferrier Rearrangement)

The Ferrier rearrangement is a powerful and widely utilized reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals. wikipedia.orgnih.goviosrjournals.org This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, resulting in a nucleophilic substitution at the anomeric center accompanied by an allylic shift of the double bond. wikipedia.org

The mechanism of the Ferrier rearrangement is initiated by the coordination of the Lewis acid to the oxygen at C3, facilitating its departure and the formation of a delocalized allyloxocarbenium ion. wikipedia.org This intermediate is then attacked by the nucleophile at the anomeric carbon, leading to the formation of the 2,3-unsaturated glycoside as a mixture of α and β anomers. wikipedia.org

A variety of Lewis acids, including indium(III) chloride and boron trifluoride, can be used to promote the Ferrier rearrangement. wikipedia.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the glycosylation. wikipedia.org The reaction is compatible with a wide range of nucleophiles, including alcohols, thiols, and other sugars.

Table 3: Catalysts Used in the Ferrier Rearrangement of Glycals

Catalyst Nucleophile Anomeric Ratio (α:β) Reference
InCl₃ Methanol 7:1 wikipedia.org
SnCl₄ Methanol 86:14 wikipedia.org
ZnCl₂ Ethanol 89:11 wikipedia.org
BF₃·O(C₂H₅)₂ Isopropanol - wikipedia.org
Bromodimethylsulfonium bromide (BDMS) Various alcohols Predominantly α researchgate.net

Transition Metal-Catalyzed Reactions of this compound and its Analogs (e.g., Pd(II)-catalyzed reactions)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of glycals, including this compound and its analogs. nih.govacs.org These reactions offer mild and effective methods for constructing glycosidic bonds, often with high selectivity, providing a scaffold for a variety of pyranoside derivatives. nih.gov The versatility of palladium catalysis is evident in its application to various C-C bond-forming reactions, such as Heck-Mizoroki, Suzuki, and Tsuji-Trost reactions, on glycal scaffolds. ntu.edu.sg

Palladium(II)-catalyzed cross-coupling reactions have been developed for the synthesis of 2,3-unsaturated C-aryl-α-glycopyranosides. For instance, a microwave-assisted Pd(II)-catalyzed cross-coupling of a glycal with different aryl bromides has been shown to be a rapid, high-yielding, and stereospecific method. nih.gov Similarly, Pd-catalyzed reactions of glycals with aryldiazonium salts provide a route to 2,3-deoxy-3-keto-α-aryl-C-glycosides. nih.gov These methods are compatible with a range of glycal substrates, including those derived from D-glucal, D-galactal, and L-rhamnal. nih.gov

A plausible mechanism for some palladium-catalyzed C-glycosylations involves the initial reduction of Palladium(II) acetate to Pd(0), which then associates with the olefin of the glycal from the less-hindered α-face. acs.org This is followed by an oxidative addition-decarboxylation sequence to form a π-allyl-Pd(II) intermediate. acs.org Nucleophilic addition to this intermediate and subsequent regeneration of the Pd(0) catalyst completes the cycle. acs.org In other cases, such as the desulfitative Ferrier-type coupling, the mechanism is proposed based on observed stereoselectivities and literature precedents. nih.gov

The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, cationic palladium complexes have been explored to enhance the β-selectivity in glycosylation reactions. nih.gov The use of ligand-transition metal complex systems can provide stereocontrol, independent of the protecting groups on the substrate. nih.gov

Examples of Transition Metal-Catalyzed Reactions of Glycal Analogs
Glycal SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeSelectivity
GlycalAryl BromidesPd(II), Microwave2,3-Unsaturated C-aryl-α-glycopyranosidesStereospecific
GlycalAryldiazonium SaltsPd-catalyst2,3-Deoxy-3-keto-α-aryl-C-glycosidesNot specified
GlucalSodium BenzenesulfinatePd-catalystC-glycosides (via desulfitative Ferrier-type coupling)Stereoselective
Glycalα,β-Unsaturated LactonesPalladium(II) acetate/Phosphine ligandVinylogous C-glycosidesExclusive Regio- and Stereoselectivity

Radical Reactions and Their Stereochemical Implications

Radical reactions provide a complementary approach to the functionalization of D-glucal derivatives. The electron-rich double bond in glycals makes them suitable acceptors for electrophilic radicals. mdpi.com These reactions are often initiated by radical initiators or photochemical methods and can lead to the formation of new carbon-heteroatom or carbon-carbon bonds at the C2 position. mdpi.com

The addition of thiyl radicals to glycals is a well-established method for forming C-S bonds. For instance, the addition of thioacetic acid to tri-O-acetyl-d-glucal, initiated by cumene hydroperoxide, yields 2-thiocarbohydrates with the manno isomer as the major product. mdpi.com Photochemical initiation with acetone as a sensitizer has been used for the addition of alkyl thiols to tri-O-acetyl-d-glucal. mdpi.com

Phosphorus-centered radicals also add to glycals. The addition of diethyl phosphite to tri-O-acetyl-d-glucal can be initiated by triethylborane/air. mdpi.com Similarly, phosphinoyl radicals, generated from diphenylphosphine oxide and manganese(II) acetate with air, add to tri-O-acetyl-d-glucal to afford 2-deoxy-2-phosphorus analogues in high yield and stereoselectivity. mdpi.com

The stereochemistry of radical reactions involving glycals is a key consideration. Radical intermediates are typically trigonal planar, which means that subsequent reactions can occur from either face. chemistrysteps.com However, steric and electronic factors of the glycal substrate can influence the stereochemical outcome, often leading to a preferred diastereomer. chemistrysteps.com For example, in the addition of thioacetic acid to tri-O-acetyl-d-glucal, the formation of the manno isomer as the main product indicates a degree of stereocontrol in the radical addition process. mdpi.com The planar nature of the radical intermediate means that if a new chiral center is formed at a position that was not previously chiral, a racemic mixture of enantiomers can be expected. chemistrysteps.comyoutube.com If a new chiral center is formed in a molecule that already contains a chiral center, a mixture of diastereomers will be produced, and these may not be formed in equal amounts. chemistrysteps.com

Examples of Radical Reactions with D-Glucal Analogs
Glycal DerivativeRadical PrecursorInitiation MethodProductStereochemical Outcome
Tri-O-acetyl-d-glucalThioacetic acidCumene hydroperoxide (CHP)2-Thiocarbohydratemanno isomer is the main product
Tri-O-acetyl-d-glucalAlkyl thiolsPhotochemical (acetone sensitizer)2-Alkylthio-2-deoxy sugarNot specified
Tri-O-acetyl-d-glucalDiethyl phosphiteTriethylborane/air2-Deoxy-2-diethylphosphite sugarNot specified
Tri-O-acetyl-d-glucalDiphenylphosphine oxideManganese(II) acetate/air2-Deoxy-2-phosphorus analogueHigh yield and stereoselectivity

Mechanistic Studies of Glycosylation Reactions of D-Glucal Derivatives

The glycosylation of D-glucal derivatives is a cornerstone of carbohydrate chemistry, and understanding the underlying mechanisms is crucial for controlling the stereochemical outcome of these reactions. Glycosylation reactions typically involve a glycosyl donor and a glycosyl acceptor. youtube.com The donor, in this case a D-glucal derivative, is activated to form an electrophilic intermediate that is then attacked by a nucleophile from the acceptor molecule. youtube.comnih.gov

A common mechanistic pathway involves the electrophilic activation of the glucal double bond. nih.govyoutube.com This activation can be achieved using a variety of promoters, including Lewis acids. youtube.com The activation leads to the formation of a highly reactive oxocarbenium ion intermediate. youtube.com The stereochemistry of the final glycosidic linkage is determined by the trajectory of the nucleophilic attack on this intermediate.

The nature of the protecting groups on the D-glucal donor plays a significant role in its reactivity and the stereochemical outcome of the glycosylation. semanticscholar.orgnih.gov Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl), can decrease the electron density of the ring, which destabilizes the positively charged oxocarbenium ion intermediate and slows down the reaction rate. youtube.com Such donors are referred to as "disarmed". youtube.com Conversely, electron-donating groups would "arm" the donor, increasing its reactivity. youtube.com

Neighboring group participation by a protecting group at the C2 position is a key concept in controlling the stereoselectivity of glycosylation. However, in the case of glycals, which lack a substituent at C2, this type of participation is not a factor. Therefore, the stereochemical outcome is often governed by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter and acceptor. nih.gov For glycals, the Ferrier rearrangement is a common reaction pathway where an allylic substitution occurs at C1, often promoted by a Lewis acid. researchgate.net

Mechanistic studies have also explored the use of transition metal catalysts to mediate glycosylation. rsc.org In some cases, the catalyst acts as a Lewis acid, while in others, it plays a more intricate role, remaining coordinated to the substrate throughout the catalytic cycle. rsc.orgresearchgate.net These catalyzed reactions can offer advantages in terms of reaction conditions and selectivity. rsc.orgresearchgate.net

Applications of 3,6 Di O Benzoyl D Glucal in Advanced Organic Synthesis

Stereoselective Glycosylation Reactions

Stereoselective glycosylation is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with precise control over the anomeric configuration. 3,6-Di-O-benzoyl-D-glucal and related glucal derivatives are pivotal substrates in these reactions, primarily through electrophilic additions to the double bond and the Ferrier rearrangement.

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals. wikipedia.org This reaction typically proceeds via an allylic rearrangement catalyzed by a Lewis acid, where a nucleophile is introduced at the anomeric position. wikipedia.org The stereochemical outcome of this rearrangement is highly dependent on the nature of the substituent at the C-3 position of the glycal. nih.gov In the case of this compound, the benzoyl group at C-3 plays a crucial role in influencing the facial selectivity of the incoming nucleophile, often leading to high α-stereoselectivity. rsc.org Recent studies have focused on developing novel catalytic systems, including those using copper(II) or iron(III) triflate, to achieve highly efficient and stereoselective Ferrier rearrangements under mild conditions, yielding a broad range of 2,3-unsaturated O-, S-, N-, and C-glycosides. rsc.org

Utilization as a Glycosyl Donor and Acceptor

This compound possesses dual reactivity, allowing it to function as both a glycosyl donor and a glycosyl acceptor, a feature that is highly advantageous in convergent oligosaccharide synthesis strategies.

As a Glycosyl Donor: The enol ether double bond makes the glycal an effective glycosyl donor upon activation with an electrophile. nih.gov This activation generates a reactive intermediate, such as an allyloxocarbenium ion, which is then trapped by a glycosyl acceptor. wikipedia.org For example, in the Ferrier rearrangement, the glycal itself is the donor species that reacts with an alcohol or other nucleophiles. wikipedia.orgrsc.org The benzoyl groups at C-3 and C-6 influence the reactivity and stability of the intermediates formed during these processes.

As a Glycosyl Acceptor: The presence of a free hydroxyl group at the C-4 position allows this compound to act as a glycosyl acceptor. This nucleophilic center can attack an activated glycosyl donor to form a new glycosidic linkage at the C-4 position. This functionality is particularly useful for synthesizing branched oligosaccharides or for elongating a glycan chain from a central glucal scaffold. The reactivity of this hydroxyl group can, however, be influenced by the steric and electronic effects of the adjacent benzoyl group at C-3.

Synthesis of Oligosaccharides and Glycoconjugates

The dual functionality of this compound as both a donor and acceptor makes it a key component in the assembly of complex oligosaccharides and glycoconjugates. Synthetic strategies often involve a stepwise or one-pot process where the glucal is first used as an acceptor to introduce a saccharide unit at the C-4 position, followed by activation of the glucal double bond for a subsequent glycosylation where it acts as a donor. nih.gov

For instance, glycal-derived vinyl epoxides have been employed in reiterative one-pot assembly processes to construct well-defined oligosaccharides. nih.gov While not specifically detailing the 3,6-di-O-benzoyl derivative, this methodology showcases how functionalized glycals can be polymerized to form linear oligosaccharides, which can be further modified to create fully oxygenated sugars. nih.gov The 2,3-unsaturated nature of the products derived from glucal donors is a valuable feature, as the double bond can be further functionalized, for example, through dihydroxylation, to install different stereochemistries. nih.gov

The table below illustrates representative examples of oligosaccharide synthesis involving glucal derivatives, highlighting the versatility of these building blocks.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystProduct TypeReference
3,4,6-Tri-O-acetyl-D-glucalp-NitrophenolNone (thermal)2,3-Unsaturated O-glycoside thieme-connect.de
Glycal-derived vinyl epoxideBenzyl glycosideBase, Microwave2,3-Unsaturated 1,4-oligosaccharide nih.gov
3-O-Mesyl-D-glycalVarious alcoholsTriethylamine2,3-Unsaturated O-glycoside nih.gov

Factors Influencing Anomeric Selectivity in Glycosidations

Controlling anomeric selectivity is a central challenge in glycosylation chemistry. ucd.ie Several factors dictate the stereochemical outcome of reactions involving glucal donors like this compound.

Protecting Groups: The nature and position of protecting groups have a profound influence. Acyl groups, such as the benzoyl group at C-3, can indirectly influence the conformation of the pyranoid ring and the stability of reaction intermediates. nih.gov While a C-2 acyl group typically provides neighboring group participation to yield 1,2-trans-glycosides, remote participation from acyl groups at C-4 or C-6 can also affect selectivity. nih.govnih.gov For glucals, the C-3 substituent is paramount; its stereochemistry (equatorial vs. axial) directs the nucleophilic attack to the opposite face. nih.gov The electron-withdrawing nature of the benzoyl group also modulates the electronic properties of the double bond, affecting its reactivity towards electrophiles. nih.govacs.org

Solvent and Catalyst: The choice of solvent and catalyst or promoter is critical. Less polar solvents can favor the formation of α-anomers in certain amidoglycosylation reactions of glucal derivatives. acs.org Lewis acids used to promote the Ferrier rearrangement (e.g., BF₃·OEt₂, InCl₃, Cu(OTf)₂) can significantly influence the α/β ratio of the resulting 2,3-unsaturated glycosides. wikipedia.orgrsc.org

Conformational Effects: The glucal ring exists in a half-chair conformation. The stability of this conformation and its intermediates is influenced by the substituents. For example, certain protecting group patterns can lock the ring in a conformation that favors a specific trajectory for the incoming nucleophile, thus enhancing stereoselectivity. acs.org

Total Synthesis of Complex Natural Products and Glycomimetics

Glycals are recognized as powerful chiral building blocks for the total synthesis of a wide range of natural products and their mimics (glycomimetics). nih.gov Their utility stems from the dense array of functional groups and stereocenters, which can be manipulated with high levels of control. The enone functionality of this compound is a precursor to diverse structural motifs found in complex molecules like macrolides, alkaloids, and C-glycosides. researchgate.netacs.org

For example, the synthesis of chromane scaffolds, which are core structures in many bioactive compounds, has been achieved starting from D-glucose-derived C-glucopyranosyl aldehyde, which can be converted into 3,4,6-tri-O-benzyl-D-glucal derivatives. acs.org These glucal derivatives then undergo further transformations, including palladium-catalyzed couplings and electrocyclizations, to build the complex heterocyclic system. acs.org While this example uses benzyl protecting groups, the underlying principle of using the glucal scaffold as a chiral template is directly applicable to the 3,6-di-O-benzoyl derivative. Macrolide antibiotics, a class of structurally complex natural products, are another major target where sugar-derived building blocks are essential for constructing chiral centers. researchgate.netresearchgate.netnih.gov

Asymmetric Synthesis and Chiral Pool Applications Derived from Glucals

The concept of "chiral pool synthesis" involves using readily available, enantiomerically pure natural products like carbohydrates as starting materials for the synthesis of complex chiral molecules. D-glucal, and by extension its derivatives like this compound, are prime examples of chiral pool synthons. nih.gov The stereocenters at C-3, C-4, and C-5 are pre-defined, providing a significant strategic advantage in asymmetric synthesis by reducing the number of stereocenter-creating steps.

Synthetic routes have been developed to transform pyranoid glycals, such as 3,4,6-tri-O-benzyl-D-glucal, into highly functionalized tetrahydrofuran (THF) scaffolds. rsc.org These transformations leverage the glucal's chirality to direct subsequent stereoselective reactions, including asymmetric epoxidations and intramolecular ring-openings, to generate novel chiral building blocks not easily accessible by other means. rsc.org

Synthesis of Modified Sugars and Deoxyglycosides

Glycals are, by their very structure, ideal precursors for the synthesis of 2-deoxy sugars, which are components of many biologically active natural products, including cardiac glycosides and antibiotics. nih.gov The most direct application of this compound in this context is the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement, which are themselves precursors to 2,3-dideoxy sugars upon reduction of the double bond. wikipedia.orgrsc.org

Furthermore, the double bond in glycals can undergo a variety of addition reactions to introduce functionality at both C-1 and C-2. For instance, azidonitration of glycals has been used to prepare 2-azido-2-deoxy sugar donors, which are crucial for the synthesis of amino sugars and glycoconjugates. nih.gov Similarly, reactions with electrophilic fluorine reagents can yield 2-deoxy-2-fluoro sugars, a class of compounds with significant interest as enzyme inhibitors and probes for biological systems. nih.gov The benzoyl protecting groups on this compound offer stability during these transformations and can be selectively removed during later synthetic stages. The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, can also be achieved from glycals, providing access to hydrolytically stable mimics of natural O-glycosides. thieme-connect.denih.govnih.govresearchgate.net

Derivatization and Functionalization Strategies for 3,6 Di O Benzoyl D Glucal

3,6-Di-O-benzoyl-D-glucal is a versatile carbohydrate building block, prized for its unique structural features that allow for selective chemical modifications. The presence of a reactive enol ether system and a single unprotected hydroxyl group at the C4 position makes it a valuable precursor for the synthesis of complex carbohydrates and glycoconjugates. This article details the key strategies for its derivatization and functionalization.

Stereochemical Control and Stereoselectivity in Reactions of 3,6 Di O Benzoyl D Glucal

Factors Influencing Diastereoselectivity in Additions to the Double Bond

The reactivity of the endocyclic double bond in 3,6-di-O-benzoyl-D-glucal allows for various addition reactions, each with its own set of stereochemical challenges. The diastereoselectivity of these additions is not random but is governed by a combination of steric and stereoelectronic factors, which are in turn influenced by the conformation of the pyranoid ring.

The conformation of the glucal ring, a flexible half-chair, plays a pivotal role. It exists in equilibrium between two primary conformations: the ⁴H₅ and the inverted ⁵H₄ half-chair. The preference for one conformation over the other is sensitive to the substitution pattern and can significantly impact the facial selectivity of the double bond. nih.govacs.org For instance, the tri-O-acetylated D-glucal preferentially adopts a ⁴H₅ half-chair conformation, which makes the β-face more accessible for electrophilic attack. uni-kiel.de

Key factors that influence diastereoselectivity include:

Nature of the Electrophile: The size and mechanism of the attacking electrophile are critical. For example, in the epoxidation of glycals with dimethyldioxirane (DMDO), the reaction is often highly stereoselective. nih.govresearchgate.net The facial selectivity is directed by the substituents on the pyran ring, where the epoxide forms on the face opposite to the majority of the existing groups. researchgate.net

Solvent and Temperature: The reaction environment can alter the conformational equilibrium of the glucal and the reactivity of the electrophile. Lower temperatures and less polar solvents can enhance selectivity by favoring specific transition states. nih.govnih.gov For instance, conducting DMDO oxidations in CH₂Cl₂ at -55 °C often maximizes facial selectivity. nih.gov

Stereoelectronic Effects: The orientation of orbitals in the transition state can favor one stereochemical pathway over another. For D-glucal derivatives, there is often a preference for α-attack in additions like epoxidation. nih.gov This is influenced by the electronic properties of the oxygen substituents.

Steric Hindrance: The bulky benzoyl groups at C3 and C6 create significant steric hindrance. Additions to the double bond will preferentially occur from the less hindered face. The C5 alkoxymethyl group, in particular, can impart a steric bias that may compete with other stereodirecting effects. nih.govresearchgate.net

In reactions such as rhodium-catalyzed amidoglycosylation of glucal 3-carbamates, the choice of protecting groups at the C4 and C6 positions determines the conformational equilibrium (⁴H₅ vs. ⁵H₄), which in turn affects the stereoselectivity of the addition to the double bond. nih.govacs.org

Table 1: Factors in Diastereoselective Additions to D-Glucal Derivatives
ReactionSubstrate DerivativeReagent/ConditionsMajor Product StereochemistryInfluencing Factors
EpoxidationGeneric D-GlucalDMDO, CH₂Cl₂, -55 °CPredominantly α-epoxideStereoelectronic effects, steric bias from C5 substituent nih.gov
AmidoglycosylationGlucal 3-carbamateRh₂(OAc)₄, various solventsα or β anomerConformation (⁴H₅ vs. ⁵H₄), solvent polarity, protecting groups nih.govacs.org
Fluorination3,4,6-Tri-O-acetyl-D-glucalSelectfluor®Mixture of 2-deoxy-2-fluoro-gluco and -manno derivativesNature of O-protecting groups researchgate.net

Anomeric Stereocontrol in Glycosylation Reactions

Glycosylation reactions using this compound as a donor are powerful methods for forming glycosidic linkages. Since the glucal lacks a substituent at C2, traditional neighboring group participation by a C2-acyl group to form 1,2-trans-glycosides is not possible. beilstein-journals.org Instead, stereocontrol at the newly formed anomeric center (C1) and the adjacent C2 center depends on the reaction mechanism, which is heavily influenced by the choice of promoter, solvent, and glycosyl acceptor.

Glycosylation with glycals often proceeds through an electrophilic activation of the double bond, followed by the addition of a nucleophile (the glycosyl acceptor). The stereochemical outcome at the anomeric center is determined by the trajectory of this nucleophilic attack on an intermediate, which can have significant oxocarbenium ion character. nih.gov

Factors governing anomeric stereocontrol include:

Promoter/Catalyst: Lewis acids are commonly used to activate the glucal. The nature of the promoter can influence the lifetime and structure of the reactive intermediate, thereby affecting the α/β selectivity.

Solvent Effects: Solvents play a crucial role in stabilizing or destabilizing charged intermediates. Less polar solvents can favor pathways involving intimate ion pairs or concerted mechanisms, which may lead to higher stereoselectivity. nih.gov For example, in amidoglycosylation, a modest trend toward higher α-selectivity is observed in less polar solvents. nih.gov

Glycosyl Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor is a key determinant. rsc.org More reactive acceptors can lead to faster reactions, potentially favoring the kinetically controlled product.

Remote Participation: While lacking a C2 participating group, acyl groups at other positions, such as the C3-benzoyl group, can sometimes exert a long-range influence on the stereochemical outcome, although this is less common and potent than direct C2 participation. nih.gov

A notable strategy involves the conversion of the D-glucal into a vinyl oxirane intermediate. The subsequent reaction with O-nucleophiles proceeds in a completely stereoselective syn 1,4-addition pathway, affording exclusively 2-unsaturated β-O-glycosides. acs.orgresearchgate.net This method provides excellent anomeric stereocontrol, bypassing the formation of anomeric mixtures often seen in other glycosylation approaches.

Table 2: Anomeric Stereocontrol in Glycosylation with D-Glucal Derivatives
MethodGlucal DerivativeAcceptorPromoter/ConditionsAnomeric Selectivity
Vinyl Oxirane GlycosylationDerived from D-glucalMeOH, EtOH, i-PrOH, t-BuOH, Phenolin situ generation of oxirane with t-BuOKCompletely β-selective acs.org
Amidoglycosylation3-Carbamate, 4,6-O-dibenzyl4-Penten-1-olRh₂(OAc)₄, BenzeneCompletely α-selective nih.gov
Amidoglycosylation3-Carbamate, 4,6-O-acetonide4-Penten-1-olRh₂(OAc)₄, CH₂Cl₂Low (α/β = 2.1:1) nih.gov

Influence of Protecting Group Regimes on Stereochemical Outcomes

The benzoyl groups at C3 and C6 are foundational, but additional protecting groups, particularly at C4, have a profound impact on the stereochemical course of reactions. These groups exert their influence through steric, electronic, and conformational effects. nih.govresearchgate.net

The choice of protecting groups can dictate the conformational preference of the glucal ring. nih.gov Electron-withdrawing protecting groups at C4 and C6 can favor the inverted ⁵H₄ conformation. This conformational shift alters the accessibility of the two faces of the double bond to incoming reagents and changes the stereoelectronic environment, thereby influencing both diastereoselectivity in addition reactions and anomeric stereocontrol in glycosylations. nih.govacs.org

Key observations on the influence of protecting groups:

Conformational Control: Cyclic protecting groups that span C4 and C6, such as benzylidene or di-tert-butylsilylene (DTBS), impose rigid conformational constraints. nih.govacademie-sciences.fr Acyclic protecting groups, like two benzyl ethers, allow for greater conformational flexibility. In the amidoglycosylation of glucal 3-carbamates, switching from a cyclic 4,6-O-acetonide to acyclic 4,6-di-O-benzyl groups dramatically increases α-anomeric selectivity, as the acyclic protection better accommodates the transition state required for α-attack. nih.gov

Steric Effects: Large, bulky protecting groups can sterically shield one face of the molecule. For example, a bulky trityl ether at C6 has been shown to enhance α-selectivity in glucosylations by sterically blocking the β-face. academie-sciences.fr

Electronic Effects: Electron-withdrawing protecting groups (e.g., esters) decrease the electron density of the pyranoid ring and can deactivate the molecule towards certain reactions. This can enhance selectivity by favoring higher-activation-energy, more-ordered transition states. nih.gov

The interplay between different protecting groups is complex, and a tailored choice is necessary to achieve a desired stereochemical outcome. This "reactivity tuning" through protecting group manipulation is a cornerstone of modern carbohydrate synthesis. rsc.org

Table 3: Influence of C4/C6 Protecting Groups on Stereoselectivity
Substrate CoreC4/C6 Protecting GroupsReaction TypeConditionsOutcome
Glucal 3-carbamate4,6-O-Acetonide (cyclic)AmidoglycosylationRh₂(OAc)₄, CH₂Cl₂Low α-selectivity (α/β = 2.1:1) nih.gov
Glucal 3-carbamate4,6-O-Di-tert-butylsilylene (cyclic)AmidoglycosylationRh₂(OAc)₄, CH₂Cl₂Low α-selectivity (α/β = 3.2:1) nih.gov
Glucal 3-carbamate4,6-Di-O-benzyl (acyclic)AmidoglycosylationRh₂(OAc)₄, CH₂Cl₂High α-selectivity (α/β = 19:1) nih.gov
Glucal 3-carbamate4,6-Di-O-benzoyl (acyclic, e--withdrawing)AmidoglycosylationRh₂(OAc)₄, CH₂Cl₂High α-selectivity (α/β = 19:1) nih.gov

Advanced Spectroscopic and Analytical Methodologies for Studying 3,6 Di O Benzoyl D Glucal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of 3,6-Di-O-benzoyl-D-glucal and for monitoring its chemical transformations. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 3,4,6-tri-O-benzyl-D-glucal, specific proton signals and their coupling constants are crucial for deducing the conformation of the pyranoid ring. For instance, the coupling constants between adjacent protons (³J(H,H)) are dependent on the dihedral angle between them, which is a direct reflection of the ring's geometry. The analysis of these coupling constants, often in conjunction with two-dimensional NMR techniques like COSY and TOCSY, allows for the complete assignment of all proton signals.

¹³C NMR spectroscopy is equally vital, providing information on the chemical environment of each carbon atom. nih.gov The chemical shifts of the carbon atoms in the glucal ring are sensitive to the conformation and the nature of the substituents. nih.gov For example, the signals for the carbon atoms involved in the double bond (C-1 and C-2) appear at characteristic downfield shifts. The chemical shifts of other ring carbons can indicate the orientation of the benzoyl groups.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for real-time monitoring of reactions involving this compound. By acquiring NMR spectra at different time points during a reaction, it is possible to observe the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of any reaction intermediates. For example, in the synthesis of 1,2-disubstituted glucals from glucalpropenones, NMR can be used to follow the progress of the Pd(II)-catalyzed cross-dehydrogenative coupling reaction. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted D-glucal Derivative
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-16.45 (d, J=6.2 Hz)145.2
H-24.85 (m)99.8
H-35.40 (t, J=3.5 Hz)78.5
H-45.25 (t, J=3.5 Hz)75.1
H-54.20 (m)70.3
H-6a4.60 (dd, J=12.0, 3.0 Hz)63.8
H-6b4.45 (dd, J=12.0, 5.0 Hz)

Note: Data is representative and based on typical values for similar substituted glucal structures. Actual values for this compound may vary.

Mass Spectrometry Techniques for Structural Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the study of this compound and its reaction products. acs.org

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. acs.org This is crucial for confirming the identity of newly synthesized compounds. For instance, in the synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals, HRMS was used to confirm the elemental composition of the products. acs.org

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to obtain structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the precursor ion. This technique is particularly useful for identifying the location of substituents and for characterizing the products of reactions where rearrangements may have occurred.

Interactive Data Table: Application of Mass Spectrometry in the Analysis of Glucal Derivatives
Mass Spectrometry TechniqueInformation ObtainedApplication in Studying this compound Derivatives
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight and elemental composition.Confirmation of the identity of reaction products and intermediates.
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns.Elucidation of the structure of unknown products and isomers.
Electrospray Ionization (ESI)Soft ionization for analyzing polar and thermally labile molecules.Analysis of polar derivatives of this compound without degradation.

X-Ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. purechemistry.orgspringernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.netnih.gov

For chiral molecules like this compound, X-ray crystallography can unambiguously establish the spatial arrangement of the atoms, thus confirming the D-configuration of the glucal moiety. purechemistry.org The analysis of the crystal structure also provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. This information is invaluable for understanding the steric and electronic effects of the benzoyl groups on the geometry of the dihydropyran ring.

While obtaining suitable crystals for X-ray analysis can be a challenge, the structural information it provides is unparalleled. The solid-state conformation determined by X-ray crystallography can be compared with the solution-state conformation determined by NMR spectroscopy to assess the influence of the solvent on the molecular structure. In the case of a related compound, (3R,4R,5R)-3,4,6-tri-O-benzyl-D-glucal, X-ray crystallography revealed a specific conformation of the pyranoid ring in the solid state. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of chiral molecules. creative-biostructure.comfiveable.me These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. jasco-global.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule, including the conformation of the ring and the orientation of its substituents. The benzoyl groups in this compound are chromophores that absorb UV light, and their interaction with the chiral glucal scaffold can give rise to characteristic CD signals. These signals can be used to study conformational changes in solution and to probe the stereochemical outcome of reactions.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. chempap.orgresearchgate.net An ORD spectrum shows a Cotton effect in the region of an absorption band of a chromophore. The sign and magnitude of the Cotton effect are related to the stereochemistry of the molecule. For unsaturated sugar derivatives like glucals, the double bond and the benzoyl groups act as chromophores, and their ORD spectra can provide valuable stereochemical information. chempap.org

Both CD and ORD are powerful, non-destructive techniques that require only small amounts of sample. fiveable.me They are often used in conjunction with other spectroscopic methods and computational calculations to provide a comprehensive understanding of the stereochemical features of this compound and its derivatives. fiveable.me

Computational and Theoretical Studies on 3,6 Di O Benzoyl D Glucal

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,6-Di-O-benzoyl-D-glucal, DFT calculations are instrumental in understanding how the placement and orientation of the benzoyl protecting groups influence the electron distribution within the molecule, which in turn governs its reactivity.

Detailed research findings from DFT studies on related benzoylated glycosyl cations reveal significant insights into the role of the benzoyl group. In studies combining cryogenic infrared spectroscopy with DFT, it was demonstrated that a C2-benzoyl group actively participates in stabilizing the positive charge at the anomeric carbon of a glycosyl cation intermediate. researchgate.net This occurs through a mechanism known as neighboring group participation (NGP), where the carbonyl oxygen of the benzoyl ester attacks the anomeric carbon, forming a stable bicyclic dioxolenium ion. researchgate.net This participation is enhanced by resonance effects within the benzoyl group's phenyl ring, which further delocalizes the positive charge. researchgate.net

For this compound, while the C2 position is unprotected, the benzoyl group at C6 can influence the electronic environment of the pyranoid ring. DFT calculations can be employed to model the structure of glycosyl cations derived from this glucal. Such studies would likely show that remote acyl groups, like the one at C6, are generally less favored to participate compared to a C2-acyl group. researchgate.net However, these calculations can precisely quantify the electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and partial atomic charges across the molecule. This information is critical for predicting the most likely sites for electrophilic or nucleophilic attack and understanding the regioselectivity of reactions involving the glucal double bond.

Table 1: Parameters from DFT Analysis of Benzoylated Glycosyl Cations
Parameter/FindingDescriptionRelevance to this compound
Neighboring Group Participation (NGP)Stabilization of the anomeric cation by the C2-benzoyl group forming a dioxolenium ion. researchgate.netProvides a comparative framework for assessing the electronic influence of the C3 and C6 benzoyl groups.
Calculated IR SpectraDFT calculations can predict vibrational frequencies that match experimental cryogenic IR spectra, confirming the computed structure (e.g., the dioxolenium ion). researchgate.netCould be used to confirm the ground-state conformation and the structure of reactive intermediates of the glucal.
Frontier Orbitals (HOMO/LUMO)The highest occupied and lowest unoccupied molecular orbitals indicate regions of nucleophilicity and electrophilicity.The HOMO is likely localized on the glucal double bond, predicting its reactivity towards electrophiles.
Electrostatic Potential MapsVisualizes charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.Would reveal the influence of the electron-withdrawing benzoyl groups on the reactivity of the double bond and hydroxyl group.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it behaves in a solvent environment over time, which are critical factors for its reactivity.

The conformation of the glucal's half-chair pyranoid ring and the orientation of the bulky benzoyl groups are not static. MD simulations can map the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial because the molecule's shape can dictate which face of the double bond is more accessible to an incoming reagent, thus influencing stereoselectivity.

Furthermore, MD simulations are used to study the interaction mechanism between a molecule and its binding partner, such as an enzyme or a reactant. nih.gov By simulating the system in a box of explicit solvent molecules, one can observe how the glucal approaches a reaction partner and the non-covalent interactions that stabilize the pre-reaction complex. A powerful technique often combined with MD is the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov This method can quantify the strength of the interaction between the glucal and another molecule, providing insights into its reactivity and potential as a substrate. For instance, the interaction of this compound with a Lewis acid catalyst could be modeled to understand the initial activation step in a glycosylation reaction.

Table 2: Applications of Molecular Dynamics Simulations
MD ApplicationDescriptionSpecific Insight for this compound
Conformational AnalysisSimulating the molecule's movement over time to identify stable conformations and rotational barriers of substituent groups.Determines the preferred half-chair conformation of the glucal ring and the orientation of the benzoyl groups.
Solvation EffectsModeling the explicit interactions between the solute and solvent molecules to understand how solvent influences conformation and reactivity.Reveals how solvent molecules arrange around the glucal, potentially forming hydrogen bonds or steric shields.
Binding Free Energy Calculation (e.g., MM-GBSA)Post-processing of MD trajectories to calculate the free energy of binding between two molecules. nih.govCould be used to predict the binding affinity of the glucal to a catalyst or an enzyme active site.
Interaction Mechanism StudiesAnalyzing the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction with a reaction partner. nih.govCan elucidate the key interactions that precede a chemical transformation, such as electrophilic addition to the double bond.

Prediction of Reaction Pathways and Transition States in Glycosylation

Glycosylation reactions are notoriously complex, often proceeding through a continuum of mechanisms between the SN1 (dissociative) and SN2 (associative) extremes. nih.gov Computational chemistry offers powerful methods to map the potential energy surface of these reactions, allowing for the prediction of the most likely reaction pathways and the identification of high-energy transition states.

When this compound acts as a glycosyl donor (following activation at the double bond), computational methods can model the entire reaction coordinate. Ab initio molecular dynamics (AIMD) can simulate the bond-breaking and bond-forming events in real-time, providing a dynamic picture of the glycosylation process. nih.gov A key advantage of these methods is the ability to calculate the free energy profile of the reaction. This profile shows the relative energies of the reactants, intermediates, transition states, and products.

For example, a computational study could model the reaction of an activated this compound with an alcohol acceptor. The calculations would determine the structure and energy of the key transition state(s). In a dissociative SN1-like mechanism, the pathway would involve an initial, rate-limiting transition state (TS1) leading to a discrete oxocarbenium ion intermediate. nih.gov This intermediate would then be attacked by the alcohol acceptor via a second, lower-energy transition state (TS2). nih.gov In contrast, an associative SN2-like mechanism would proceed through a single transition state where the nucleophile attacks as the leaving group departs. DFT calculations are a common tool to locate these transition state structures. nih.gov By comparing the activation energy barriers for different possible pathways (e.g., leading to α- or β-glycosides), these models can predict the stereochemical outcome of the reaction. nih.gov

Table 3: Computational Methods for Predicting Reaction Pathways
MethodObjectiveInformation Gained
Potential Energy Surface (PES) ScanningTo map the energy of the system as a function of the geometry of the reacting molecules.Identifies energy minima (reactants, intermediates, products) and saddle points (transition states).
Transition State (TS) OptimizationTo find the exact molecular geometry and energy of the highest point on the reaction pathway using methods like DFT. nih.govProvides the activation energy (ΔG‡), which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC)To confirm that a located transition state correctly connects the reactant and product states.Validates the calculated reaction pathway.
Ab Initio Molecular Dynamics (AIMD)To simulate the reaction dynamics, including solvent effects, by calculating forces from electronic structure theory on the fly. nih.govReveals the mechanistic continuum (SN1 vs. SN2) and the role of dynamic solvent interactions. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Glucal Transformations

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to establish a statistically significant correlation between the structural properties of a series of compounds and their measured reactivity. nih.gov While often used in chromatography to predict retention times (Quantitative Structure-Retention Relationships), the same principles can be applied to model the reactivity of compounds in chemical transformations. nih.govnih.gov

For glucal transformations, a QSRR model could be developed to predict the outcome of a specific reaction, such as the yield or stereoselectivity of an electrophilic addition or a glycosylation reaction. The process involves several steps:

Data Set Assembly: A series of related glucal derivatives, including this compound, would be synthesized. Their reactivity in a specific transformation (e.g., reaction rate with an electrophile) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical "molecular descriptors" are calculated using software. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., molecular weight, logP), electronic properties (e.g., dipole moment, atomic charges from DFT), and topological/3D properties (e.g., molecular surface area, shape indices). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is developed that links a subset of the most relevant descriptors to the observed reactivity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

A successful QSRR model for glucal transformations could predict the reactivity of new, unsynthesized glucal derivatives, thereby guiding the choice of protecting groups and substituents to achieve a desired reaction outcome.

Table 4: Potential Molecular Descriptors for a QSRR Model of Glucal Reactivity
Descriptor ClassExample DescriptorsPotential Relevance to Reactivity
PhysicochemicalMolecular Weight (MW), Molar Refractivity, LogPRelate to the overall size, polarizability, and solubility of the glucal derivative.
ElectronicDipole Moment, HOMO/LUMO energies, Partial charge on C1/C2Quantify the electronic nature of the double bond and its susceptibility to electrophilic attack.
TopologicalWiener Index, Balaban Index, Kier Shape IndicesDescribe molecular branching, size, and overall shape.
3D / GeometricalSolvent Accessible Surface Area (SASA), Molecular Volume, Steric hindrance parameters (e.g., Sterimol)Represent the steric environment around the reactive double bond, influencing reagent accessibility.

Emerging Research Directions and Future Challenges in 3,6 Di O Benzoyl D Glucal Chemistry

Development of Novel Catalytic Systems for Glucal Transformations

The activation of glucal donors for glycosylation and other transformations is a central theme in carbohydrate synthesis. nih.gov While traditional methods often rely on stoichiometric promoters, recent advancements have centered on the development of more efficient and selective catalytic systems. umsl.edumorressier.com Transition metal catalysis, in particular, has provided powerful tools for constructing glycosidic bonds with remarkable control over anomeric selectivity. nih.gov

Gold (Au) catalysts, for instance, have been shown to efficiently catalyze Ferrier-type reactions of acetylated D-glucal with various nucleophiles. rsc.org Similarly, palladium (Pd) catalysis has proven effective for the stereoselective synthesis of 2,3-unsaturated C-glycosides from glycals. rsc.orgacs.org Recent studies have demonstrated palladium-catalyzed Heck-type reactions for synthesizing 3-keto-C-disaccharides from unprotected glycal donors at room temperature. rsc.org Other transition metals, including copper (Cu), nickel (Ni), and rhenium (Re), have also been explored for unique glucal transformations. nih.govacs.orgnih.gov Copper(I) catalysts, for example, enable Michael-type conjugate additions to "electron-deficient" glycals, such as 2-nitro glycals, to form O-, S-, and C-glycosides with high stereoselectivity. acs.org Nickel-catalyzed carboboration of glycals represents a conceptually new approach to C-glycosides, forming a C-C bond at the anomeric carbon while installing a synthetically versatile C-B bond. nih.gov

Beyond transition metals, organocatalysis has emerged as a powerful strategy. nih.gov Chiral phosphoric acids and thioureas have been used in synergistic systems to promote stereoselective glycosylations, offering a metal-free alternative for activating glucal donors. nih.gov These novel catalytic approaches are critical for reducing waste and accessing previously challenging glycosidic linkages. nih.gov

Catalyst TypeMetal/CompoundTransformation TypeKey FeaturesReference
Transition MetalGold (Au)Ferrier Reaction, O-GlycosylationCatalytic, stereoselective, and moisture tolerant. rsc.org rsc.org
Transition MetalPalladium (Pd)C-Glycosylation, Heck-type ReactionsProvides access to 2,3-unsaturated C-glycosides with high stereoselectivity. acs.orgrsc.org acs.orgrsc.org
Transition MetalCopper (Cu)Conjugate Addition (O-, S-, C-Glycosides)Effective for "electron-deficient" glycals like 2-nitro glycals. acs.org acs.org
Transition MetalNickel (Ni)Carboboration (C-Glycosides)Installs both a C-C and a C-B bond at the anomeric position. nih.gov nih.gov
Transition MetalRhenium (Re)O-GlycosylationGenerates anomeric C-O bonds on C(2)-deoxy sugars with high α-selectivity. nih.gov nih.gov
OrganocatalystThiourea / Phosphoric AcidStereoselective GlycosylationMetal-free approach with a high degree of α-selectivity. nih.gov nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Traditional oligosaccharide synthesis is often a laborious, multi-step process performed in batch reactors, which can be inefficient and difficult to control. nih.govglyco-world.comthieme-connect.de To address these limitations, the field is increasingly integrating glucal chemistry into continuous flow systems and automated synthesis platforms. nih.govresearchgate.net These technologies offer impeccable and reproducible control over critical reaction parameters such as temperature, mixing, and residence time. thieme-connect.debeilstein-journals.org

Flow chemistry, where reactions are performed in continuous streams through narrow tubing, offers significant advantages, including enhanced heat transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling. beilstein-journals.orgnih.govnih.gov This approach has been successfully applied to glycosylation reactions and the synthesis of C-glycosides, often resulting in higher yields and shorter reaction times compared to batch procedures. nih.govnih.gov For instance, the synthesis of orthogonally protected glycals has been achieved in minutes in flow, a stark contrast to the week-long batch processes. nih.gov

Automated solid-phase synthesis, analogous to methods used for peptides and oligonucleotides, has revolutionized the construction of complex oligosaccharides. nih.govresearchgate.net In this approach, a growing oligosaccharide chain is attached to a solid support, allowing for the easy removal of excess reagents and byproducts by simple washing steps. researchgate.net This methodology has been adapted for automated synthesizers, which can perform the repetitive cycles of glycosylation and deprotection with minimal human intervention, dramatically accelerating the synthesis of complex glycans. glyco-world.comnih.gov The combination of solid-phase methods with flow chemistry in packed-bed reactors further enhances efficiency, creating a powerful platform for the rapid assembly of desired oligosaccharide sequences. thieme-connect.de

ParameterTraditional Batch SynthesisFlow Chemistry / Automated Synthesis
Process Type Discontinuous, step-by-step in flasks.Continuous stream processing or automated cyclic process on a solid support. thieme-connect.deresearchgate.net
Reaction Time Often long (hours to days). nih.govSignificantly reduced (minutes to hours). nih.gov
Process Control Difficult to precisely control temperature and mixing. thieme-connect.deExcellent control over temperature, mixing, and residence time. thieme-connect.de
Scalability Scaling up can be challenging and introduce safety risks.More straightforward and safer to scale by running the process for longer. nih.gov
Reproducibility Can be variable due to operator differences and control issues.High reproducibility due to precise computer control. glyco-world.com
Purification Requires purification of intermediates after each step.Simplified purification; excess reagents are washed away in solid-phase synthesis. researchgate.net

Sustainable Synthesis and Biocatalysis Approaches for Glucal Derivatives

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for synthesizing and modifying glucal derivatives. nih.gov Biocatalysis, which utilizes enzymes as natural catalysts, is at the forefront of this movement. youtube.comyoutube.comyoutube.com Enzymes operate under mild conditions (ambient temperature and neutral pH) and often exhibit exquisite regio- and stereoselectivity, which can eliminate the need for complex protecting group manipulations common in chemical synthesis. researchgate.netnih.gov

Glycosidases and glycosyltransferases are enzymes that can be harnessed for glucal transformations. nih.gov For example, α- and β-glucosidases can stereospecifically hydrate (B1144303) D-glucal to form 2-deoxy-α- or β-D-glucose, respectively, demonstrating the ability of enzymes to create anomeric configurations de novo from a substrate that lacks one. nih.gov Furthermore, α-glucan phosphorylase can catalyze the enzymatic polymerization of monomers derived in situ from D-glucal to produce novel polysaccharides like partially 2-deoxygenated amylose. researchgate.net

To enhance the practical application of biocatalysis, enzymes are often immobilized on solid supports. cftri.res.inmdpi.com Immobilization improves enzyme stability, allows for easy separation from the reaction mixture, and enables reuse over multiple cycles. cftri.res.in Integrating immobilized enzymes into continuous flow reactors combines the benefits of both technologies, creating highly efficient and sustainable systems for producing glucoside products. nih.govwhiterose.ac.uk These biocatalytic approaches offer a powerful and environmentally friendly alternative to traditional chemical methods for generating valuable glucal derivatives. researchgate.netnih.gov

Exploration of New Reactivity Modes and Applications in Advanced Materials Science

Research on 3,6-Di-O-benzoyl-D-glucal and related compounds is expanding beyond their traditional role as glycosyl donors to explore novel reactivity and applications. researchgate.net Chemists are developing new synthetic methods that functionalize the glycal scaffold in innovative ways. For example, the Zweifel olefination has been applied to D-glucal derivatives to access unsaturated C-glycosides, providing a direct route to pharmacologically relevant structures. nih.gov Other novel transformations include rhodium-catalyzed oxidative cyclization of glucal carbamates and palladium-catalyzed cross-dehydrogenative coupling reactions. taylorandfrancis.comacs.org

A particularly exciting frontier is the use of glucal derivatives as renewable monomers for the synthesis of advanced materials. rsc.org Carbohydrates represent a vast and sustainable feedstock, and their conversion into high-performance polymers is a key goal in materials science. whiterose.ac.uk Recently, a novel monomer derived from D-glucal, dimethyl acetal-3-keto-D-glucal, was synthesized and polymerized via conjugate addition polymerization. rsc.org This process yielded high molecular weight poly(3-keto-D-glucal), a sugar-based polymer. Subsequent deprotection afforded a hydrophilic, hydroxyl-functionalized polymer with enhanced thermal stability and water solubility. rsc.org These findings establish that glycals are promising renewable monomers and that their unique chemical functionalities can be leveraged to create sustainable materials with tailored properties, opening new avenues for the application of carbohydrate chemistry in materials science. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3,6-Di-O-benzoyl-D-glucal, and how can yield and regioselectivity be improved?

  • Methodological Answer : The synthesis typically involves selective benzoylation of D-glucal derivatives. A common approach starts with protecting the hydroxyl groups at positions 3 and 6 using benzoyl chloride in the presence of a base like pyridine. Key steps include:
  • Reagent selection : Use anhydrous conditions to avoid hydrolysis of benzoyl groups.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Yield optimization can be achieved by adjusting stoichiometry (e.g., 2.2 equivalents of benzoyl chloride per hydroxyl group) and reaction time (4–6 hours) .
  • Regioselectivity : The 3,6-di-O-benzoylation is favored due to steric and electronic factors of the glucal backbone. Confirming regiochemistry via 1H^{1}\text{H}-NMR (e.g., coupling constants for anomeric protons) or 2D-COSY is essential .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are primary tools. Key signals include:
  • Anomeric proton (δ 5.8–6.2 ppm, doublet of doublets, J=3.54.0HzJ = 3.5–4.0 \, \text{Hz}).
  • Benzoyl carbonyl carbons (δ 165–168 ppm in 13C^{13}\text{C}-NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+Na]+^+ at m/z 377.110 (calculated for C20H18O6Na\text{C}_{20}\text{H}_{18}\text{O}_{6}\text{Na}).
  • Melting Point : 127–129°C (sharp range indicates purity) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. What strategies address contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Conflicting stability reports may arise from differences in:
  • Moisture exposure : Hygroscopicity can lead to hydrolysis. Store at 0–8°C in a desiccator with silica gel .
  • Solvent residues : Trace dimethylformamide (DMF) from synthesis can accelerate degradation. Purity via repeated washing with cold ethanol.
  • Analytical validation : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., free glucal) across studies to identify critical factors .

Q. How does this compound participate in glycosylation reactions, and what mechanistic insights explain its reactivity?

  • Methodological Answer : The compound acts as a glycosyl donor in oligosaccharide synthesis. Mechanistically:
  • Activation : Lewis acids (e.g., BF3_3-OEt2_2) promote formation of an oxocarbenium ion intermediate.
  • Stereochemical control : The 3,6-benzoyl groups stabilize the transition state, favoring β-selectivity (via neighboring-group participation).
  • Kinetic studies : Monitor reaction progress using 19F^{19}\text{F}-NMR (if fluorinated acceptors are used) or TLC (hexane/acetone 3:1). Competing pathways (e.g., hydrolysis) can be suppressed by strict anhydrous conditions .

Q. What role does this compound play in synthesizing complex glycoconjugates, and how can its utility be expanded?

  • Methodological Answer :
  • Solid-phase synthesis : Immobilize the glucal derivative on Wang resin via a photolabile linker. Sequential deprotection (e.g., NaOMe for benzoyl groups) enables stepwise elongation .
  • Applications : Used to prepare heparin analogs (anticoagulants) and sialic acid derivatives (viral entry inhibitors).
  • Innovation : Introduce click chemistry (e.g., azide-alkyne cycloaddition) at the anomeric center for bioconjugation .

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